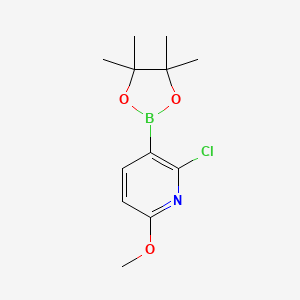

2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 2121512-23-8

Cat. No.: VC11678346

Molecular Formula: C12H17BClNO3

Molecular Weight: 269.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121512-23-8 |

|---|---|

| Molecular Formula | C12H17BClNO3 |

| Molecular Weight | 269.53 g/mol |

| IUPAC Name | 2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3 |

| Standard InChI Key | KHENXTHULGAIFH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the class of pyridine-based boronic esters, featuring a dioxaborolane ring fused to the pyridine backbone. Its molecular formula is C₁₂H₁₆BClNO₃, with a molecular weight of 269.53 g/mol . The IUPAC name reflects its substitution pattern: a chlorine atom at position 2, a methoxy group at position 6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3 of the pyridine ring .

Structural Features

Key structural attributes include:

-

Boron center: The sp²-hybridized boron atom in the dioxaborolane ring facilitates Suzuki-Miyaura cross-coupling reactions.

-

Steric effects: The tetramethyl groups on the dioxaborolane ring enhance stability while moderating reactivity .

-

Electronic effects: The electron-withdrawing chlorine and electron-donating methoxy groups create a polarized electronic environment, influencing reaction kinetics .

Physicochemical Data

The absence of reported thermal properties suggests this compound is primarily handled in solution phase or under controlled conditions .

Synthetic Applications and Reactivity

Role in Cross-Coupling Reactions

As a boronic ester, this compound participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aromatic systems. The chlorine substituent offers a secondary reactive site for subsequent functionalization via nucleophilic aromatic substitution . Comparative studies on regioisomeric pyridinyl boronic esters demonstrate that substitution patterns critically influence both reactivity and stability . For instance, the 3-boronic ester position in this compound may exhibit different coupling efficiencies compared to analogous 2- or 4-substituted derivatives .

Pharmaceutical and Materials Science Applications

Drug Discovery

Boronic esters are pivotal in constructing kinase inhibitors and protease-targeting therapeutics. The chlorine and methoxy substituents in this compound could:

-

Enhance binding affinity to hydrophobic enzyme pockets

Materials Chemistry

In polymer science, such boronic esters serve as monomers for conjugated materials. The pyridine-boronate system may contribute to:

-

Electron-transport properties in organic semiconductors

-

Self-healing capabilities through reversible boronate ester bonds

Future Research Directions

Key unanswered questions and opportunities include:

-

Catalytic optimization: Systematic studies comparing coupling efficiencies under varying palladium catalysts and ligands

-

Biological screening: Evaluation of antimicrobial or anticancer activity in lead compounds derived from this boronic ester

-

Material characterization: Investigation of charge transport properties in pyridine-boronate oligomers

This compound’s unique substitution pattern positions it as a valuable but underexplored reagent in synthetic chemistry. Further research could unlock applications ranging from asymmetric catalysis to functional biomaterials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume